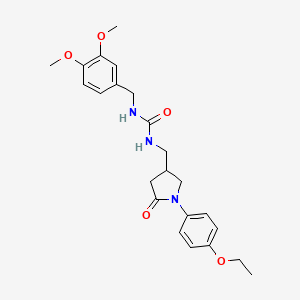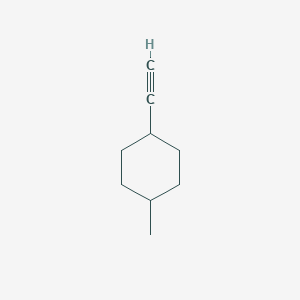
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
- Pyrazole derivatives, including structures similar to 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, have been synthesized and characterized using advanced techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The structural analysis of these compounds plays a crucial role in understanding their physical and chemical properties, which can be foundational for further applications in various fields, including pharmaceuticals and materials science (Titi et al., 2020).
Chemical Reactivity and Functionalization
- The reactivity of pyrazole derivatives has been extensively studied. For instance, reactions involving the acid chloride of 1H-pyrazole-3-carboxylic acid with various aminophenols have been explored to yield corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the potential of these compounds for chemical functionalization and the formation of novel derivatives with diverse applications (Yıldırım & Kandemirli, 2006).
Antimicrobial and Antibacterial Properties
- Pyrazole derivatives have been evaluated for their antimicrobial and antibacterial properties. For instance, synthesized pyrazole Schiff bases have shown the ability to inhibit the growth of C. albicans and Gram-negative bacteria, indicating their potential use as antibacterial agents. The molecular structures of these compounds were confirmed through X-ray structural studies, highlighting the importance of structural elucidation in understanding and optimizing their biological activity (Feng et al., 2018).
Material Science and Polymer Modification
- In material science, polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reactions with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications have enhanced the thermal stability and biological activity of the polymers, suggesting potential applications in medical and other industrial sectors (Aly & El-Mohdy, 2015).
Insecticidal Activity
- Pyrazole derivatives have also been synthesized and evaluated for their insecticidal activity, particularly against lepidopterous pests. The synthesis process and the evaluation of the biological activity of these compounds underscore their potential use in agricultural applications to protect crops from pests (Ni Jue-ping, 2011).
Pharmacological Applications
- Although avoiding specific mentions of drug use and dosage, it's noteworthy that pyrazole derivatives, including structures similar to this compound, have been part of the study for their pharmacological potential, including their use in the synthesis of compounds with potential therapeutic applications (Díaz et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties . They are effective against certain strains of bacteria, even in the presence of 20% serum .
Mode of Action
Phenoxyethanol, a compound with a similar structure, has been shown to have antibacterial properties . It is effective against strains of Pseudomonas aeruginosa, but less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Biochemical Pathways
Phenoxyethyl cyclic amines, which are structurally similar, have been discussed in the context of scaffold-based drug design .
Result of Action
Phenoxyethanol, a compound with a similar structure, has been shown to have antimicrobial properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-phenoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDQPVVQPZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)
![methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B3001084.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B3001085.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)
![1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3001090.png)
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)



![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)
![11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3001101.png)

